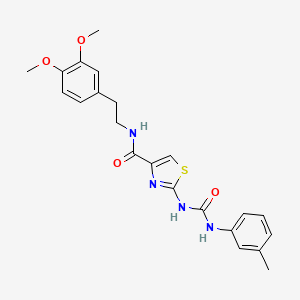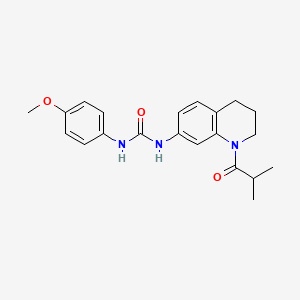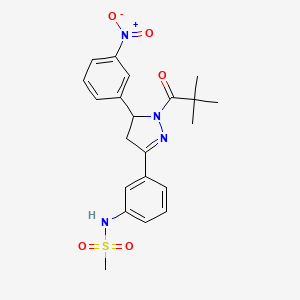
Potassium;3-(methylamino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-(methylamino)-3-oxopropanoate is an organic compound that features a potassium ion bonded to a 3-(methylamino)-3-oxopropanoate moiety
Mechanism of Action
Target of Action
Potassium;3-(methylamino)-3-oxopropanoate, also known as potassium 2-(methylcarbamoyl)acetate, primarily targets the potassium ion channels in the body . These channels play a crucial role in maintaining the electrolyte balance and are essential for various physiological processes, including nerve impulse transmission, muscle contraction, and maintaining heart rhythm .
Mode of Action
The compound interacts with its targets by acting as a potassium ion supplement . It replenishes the potassium ions in the body, thereby helping to restore normal potassium levels. This can be particularly beneficial in conditions like hypokalemia, where there is a deficiency of potassium ions in the body .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the potassium homeostasis pathway . By supplementing potassium ions, the compound helps maintain the balance of potassium in the body, which is crucial for normal cellular function . It also influences the sodium-potassium pump , a critical component in maintaining the cell’s electrical charge and volume .
Pharmacokinetics
The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). As a potassium supplement, it is expected to be well absorbed in the body and distributed to various tissues where potassium is needed . The metabolism of the compound is likely to involve its conversion into metabolites that can be easily excreted. The compound’s bioavailability would depend on factors like the dosage form and the presence of other compounds .
Result of Action
The primary molecular effect of the compound’s action is the increase in intracellular potassium levels . This can have several cellular effects, including stabilizing the resting membrane potential, enabling the transmission of nerve impulses, and facilitating muscle contractions . In conditions like hypokalemia, this can help restore normal cellular function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors like pH and temperature can affect the compound’s stability and its ability to supplement potassium ions . Additionally, the presence of other ions or compounds can influence its efficacy. For example, high sodium levels can compete with potassium for absorption, potentially reducing the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(methylamino)-3-oxopropanoate typically involves the reaction of 3-(methylamino)-3-oxopropanoic acid with a potassium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-(methylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Potassium;3-(methylamino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium;3-(methylamino)-3-oxopropanoate include:
- Potassium acetate
- Potassium trifluoroborate
- Potassium hexamethyldisilazide
Uniqueness
This compound is unique due to its specific structure and the presence of the methylamino and oxo functional groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
potassium;3-(methylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.K/c1-5-3(6)2-4(7)8;/h2H2,1H3,(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORWDAHGEIIZDZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)
![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2909871.png)
![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)
![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)




![3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2909883.png)
![N-[(2-chlorophenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2909885.png)


![N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2909888.png)
